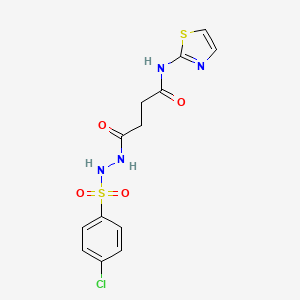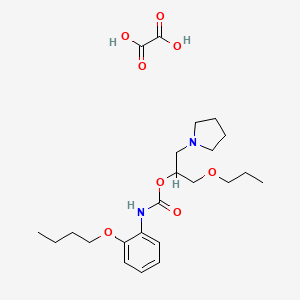
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate is a complex organic compound with the molecular formula C26H42N2O8 It is characterized by the presence of an oxalic acid moiety and a carbamate group, which are linked through a propoxy and pyrrolidinyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate typically involves the reaction of oxalic acid with (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or butoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate
- Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-pentoxyphenyl)carbamate
- Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
143503-27-9 |
|---|---|
分子式 |
C23H36N2O8 |
分子量 |
468.5 g/mol |
IUPAC名 |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4.C2H2O4/c1-3-5-15-26-20-11-7-6-10-19(20)22-21(24)27-18(17-25-14-4-2)16-23-12-8-9-13-23;3-1(4)2(5)6/h6-7,10-11,18H,3-5,8-9,12-17H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
InChIキー |
AKWSBOXLYWIEOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


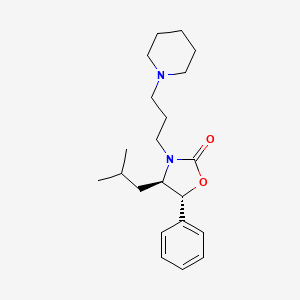


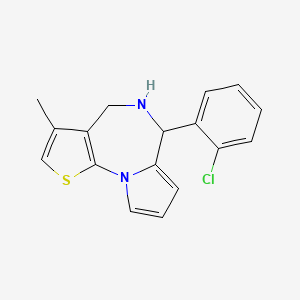
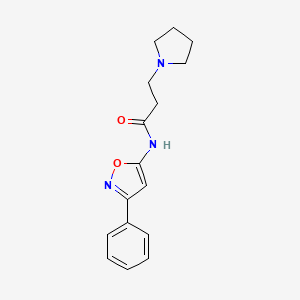

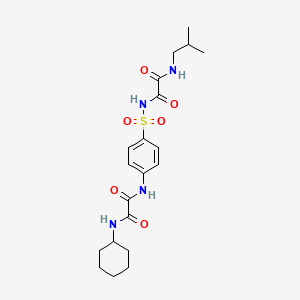

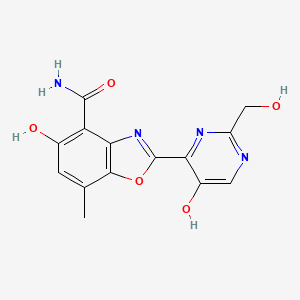
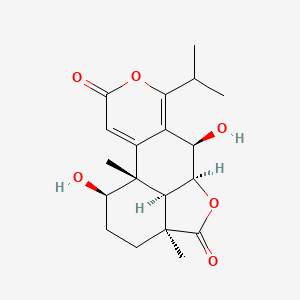

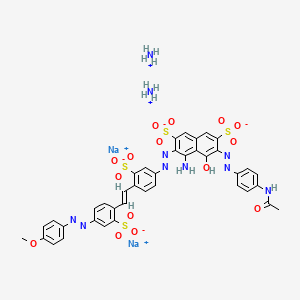
![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
